molecular formula C12H8ClNO3 B7857388 1-(3-Chlorophenoxy)-2-nitrobenzene

1-(3-Chlorophenoxy)-2-nitrobenzene

Cat. No.: B7857388
M. Wt: 249.65 g/mol
InChI Key: YOUXCORJALFMHP-UHFFFAOYSA-N
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Description

1-(3-Chlorophenoxy)-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group (-NO2) and a 3-chlorophenoxy group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenoxy)-2-nitrobenzene can be synthesized through the nitration of 1-(3-chlorophenoxy)benzene. The reaction typically involves treating the starting material with a nitrating agent such as concentrated nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is usually carried out at a controlled temperature to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar nitration techniques. The process may involve continuous flow reactors to ensure consistent quality and yield. Safety measures are critical due to the hazardous nature of the reagents and the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenoxy)-2-nitrobenzene can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be reduced to an amine group under certain conditions.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

  • Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Iron (Fe) and hydrochloric acid (HCl).

  • Substitution: Halogenating agents like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Amines: Reduction of the nitro group can yield 1-(3-chlorophenoxy)-2-aminobenzene.

  • Halogenated Compounds: Substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

1-(3-Chlorophenoxy)-2-nitrobenzene has several applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

  • Biology: It can be used as a chemical probe to study biological systems and pathways.

  • Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 1-(3-Chlorophenoxy)-2-nitrobenzene exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

1-(3-Chlorophenoxy)-2-nitrobenzene can be compared with other similar compounds such as:

  • 1-(2-Chlorophenoxy)-2-nitrobenzene: Similar structure but different position of the chlorine atom.

  • 1-(3-Chlorophenoxy)-3-nitrobenzene: Different position of the nitro group.

  • 1-(3-Chlorophenoxy)-4-nitrobenzene: Different position of both the chlorine and nitro groups.

These compounds may exhibit different chemical and biological properties due to the variations in their molecular structures.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in research and development.

Properties

IUPAC Name

1-(3-chlorophenoxy)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)14(15)16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUXCORJALFMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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